

Potential therapeutic targets of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

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An In-Depth Technical Guide to the Potential Therapeutic Targets of **2-Biphenyl-4-yl-quinoline-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas, most notably in oncology. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The addition of a biphenyl group at the 2-position confers specific properties that have been exploited to modulate the activity of several key proteins involved in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of **2-biphenyl-4-yl-quinoline-4-carboxylic acid** and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Identified Therapeutic Targets and Biological Activities

Research has identified several key protein targets for compounds based on the **2-biphenyl-4-yl-quinoline-4-carboxylic acid** scaffold. These targets are implicated in cancer, inflammatory

conditions, and infectious diseases.

Histone Deacetylase (HDAC) Inhibition

Derivatives of **2-biphenyl-4-yl-quinoline-4-carboxylic acid** have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.^{[1][2][3]} Overexpression of certain HDACs is associated with tumorigenesis, making them attractive targets for cancer therapy.^[1]

A synthesized derivative of **2-biphenyl-4-yl-quinoline-4-carboxylic acid**, compound D28, has demonstrated selective inhibitory activity against HDAC3.^{[1][3]} This selectivity is a desirable characteristic for minimizing off-target effects. The inhibition of HDAC3 by D28 leads to G2/M cell cycle arrest and apoptosis in cancer cells.^{[1][2]}

Quantitative Data: HDAC Inhibition

Compound	Target	IC50 (μM)	Cell Line	Reference
D28 (derivative)	HDAC3	24.45	K562	^{[1][3]}
D28 (derivative)	HDAC1	No inhibition	-	^[1]
D28 (derivative)	HDAC2	No inhibition	-	^[1]
D28 (derivative)	HDAC6	No inhibition	-	^[1]

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Inhibition

While not directly **2-biphenyl-4-yl-quinoline-4-carboxylic acid**, a structurally related small molecule, SMIP004-7, has been identified as a potent and selective inhibitor of mitochondrial complex I.^{[4][5]} This compound targets the NDUFS2 subunit of complex I, leading to its disassembly and the inhibition of mitochondrial respiration.^{[4][5]} This mechanism of action is particularly effective against drug-resistant cancer cells and those with stem-like features.^{[4][5]} The inhibition of mitochondrial respiration can also enhance anti-cancer immune surveillance by boosting CD4+ and CD8+ T cell activity.^{[4][5]}

S-phase Kinase-associated Protein 2 (SKP2) E3 Ligase Inhibition

The compound SMIP004 is also known to be an inhibitor of the SKP2 E3 ligase.[6][7] SKP2 is involved in cell cycle progression through the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27.[7] Inhibition of SKP2 leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis. This has been demonstrated in prostate cancer cells and has been shown to sensitize lung cancer cells to chemotherapy.[6][7]

Human Neurokinin-3 (hNK-3) Receptor Antagonism

Analogs of 2-(4-biphenyl)quinoline-4-carboxylic acid have been synthesized and evaluated for their activity as antagonists of the human neurokinin-3 (hNK-3) receptor.[8][9] One of the most potent antagonists identified was 6-bromo-2-(4-biphenyl)quinoline-4-carboxylic acid.[8][9] The hNK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists have potential applications in treating neurological and psychiatric disorders.

Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been designed as selective inhibitors of SIRT3, a mitochondrial NAD⁺-dependent deacetylase.[10] One such derivative, compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative), exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2.[10] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition has shown anti-leukemic activity by inducing G0/G1 phase cell cycle arrest and cell differentiation.[10]

Quantitative Data: SIRT Inhibition

Compound	Target	IC50 (μM)	Reference
P6 (derivative)	SIRT3	7.2	[10]
P6 (derivative)	SIRT1	32.6	[10]
P6 (derivative)	SIRT2	33.5	[10]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11] Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors.[11] While **2-biphenyl-4-yl-quinoline-4-carboxylic acid** itself was not the lead compound, its core structure is highly relevant to this target. DHODH inhibition is a validated strategy for the treatment of autoimmune diseases and cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

HDAC Inhibitory Assay

- Principle: To measure the enzymatic activity of HDAC isoforms in the presence of the test compound.
- Methodology:
 - Recombinant human HDAC1, 2, 3, and 6 enzymes are used.
 - A fluorogenic substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., D28).
 - The reaction is stopped, and a developer is added to generate a fluorescent signal.
 - Fluorescence is measured using a microplate reader.
 - The IC₅₀ value is calculated from the dose-response curve.[1]

Cell Viability and Proliferation Assays (MTT Assay)

- Principle: To assess the effect of the compound on cell viability and proliferation.
- Methodology:
 - Cancer cells (e.g., K562, A549) are seeded in 96-well plates.[7]

- Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[\[7\]](#)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[\[7\]](#)
- The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[\[7\]](#)
- The absorbance is measured at a specific wavelength (e.g., 570 nm).
- The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

- Principle: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
- Methodology:
 - Cells are treated with the compound for a defined time.
 - Cells are harvested, washed, and fixed in cold ethanol.
 - The fixed cells are treated with RNase A and stained with propidium iodide (PI).
 - The DNA content of the cells is analyzed by flow cytometry.
 - The percentage of cells in G0/G1, S, and G2/M phases is quantified.[\[1\]](#)

Apoptosis Assay (Annexin V/PI Staining)

- Principle: To detect and quantify apoptosis (programmed cell death) induced by the compound.
- Methodology:
 - Cells are treated with the compound.

- Cells are harvested and washed.
- Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
- The stained cells are analyzed by flow cytometry.
- Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[1]

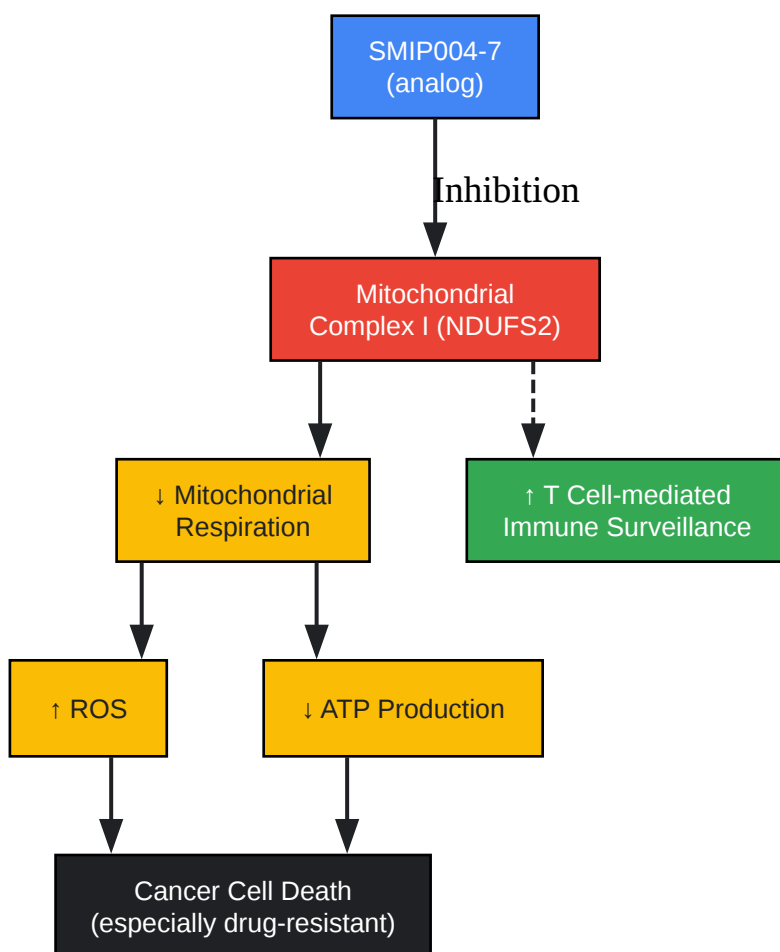
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for target identification.



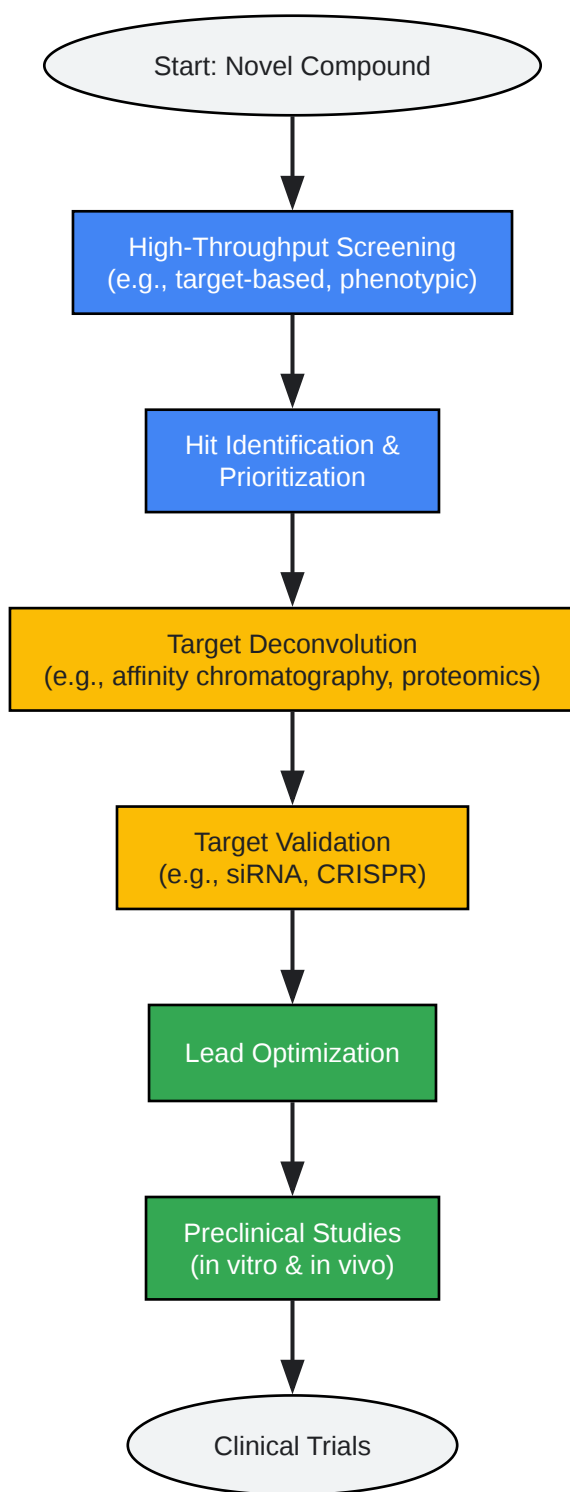
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Caption: HDAC3 inhibition pathway by **2-biphenyl-4-yl-quinoline-4-carboxylic acid** derivatives.



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Caption: Mitochondrial Complex I inhibition pathway.



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Caption: A generalized workflow for therapeutic target identification and validation.

Conclusion

2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives have emerged as a versatile scaffold with the potential to modulate multiple, therapeutically relevant targets. The primary areas of impact appear to be in oncology, with demonstrated activity against HDACs, mitochondrial complex I, SKP2, and SIRT3. Furthermore, the antagonistic activity at the hNK-3 receptor and the potential for DHODH inhibition broaden the therapeutic possibilities. The data presented in this guide underscore the importance of this chemical class and provide a solid foundation for further research and development efforts. Future work should focus on optimizing the selectivity and potency of these compounds for their respective targets to translate their preclinical promise into clinical applications.

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